molecular formula C4H4Na2O5 B12092949 2-Butenedioic acid (Z)-, disodium salt, monohydrate

2-Butenedioic acid (Z)-, disodium salt, monohydrate

Cat. No.: B12092949
M. Wt: 178.05 g/mol
InChI Key: AJNPUGKXELKSHS-YOTINIEPSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

Di-sodium maleate dihydrate can be synthesized through the neutralization of maleic acid with sodium hydroxide. The reaction typically involves dissolving maleic acid in water and then adding sodium hydroxide solution until the pH reaches a neutral level. The resulting solution is then evaporated to obtain di-sodium maleate dihydrate crystals .

Industrial Production Methods

In industrial settings, di-sodium maleate dihydrate is produced on a larger scale using similar neutralization methods. The process involves precise control of reaction conditions, including temperature and pH, to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Di-sodium maleate dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Maleic acid, fumaric acid.

    Reduction: Succinic acid.

    Substitution: Metal maleates.

Scientific Research Applications

Di-sodium maleate dihydrate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a buffering agent.

    Biology: Employed in biochemical assays and as a stabilizer for enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the production of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of di-sodium maleate dihydrate involves its ability to interact with various molecular targets and pathways. It can act as a chelating agent, binding to metal ions and affecting their availability in biological systems. This property makes it useful in enzyme stabilization and as a buffering agent in biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • Sodium fumarate
  • Sodium succinate
  • Sodium citrate

Comparison

Di-sodium maleate dihydrate is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions. Compared to sodium fumarate and sodium succinate, it has distinct reactivity patterns and applications. For example, while sodium fumarate is primarily used in metabolic studies, di-sodium maleate dihydrate is more versatile in industrial and biochemical applications .

Properties

Molecular Formula

C4H4Na2O5

Molecular Weight

178.05 g/mol

IUPAC Name

disodium;(E)-but-2-enedioate;hydrate

InChI

InChI=1S/C4H4O4.2Na.H2O/c5-3(6)1-2-4(7)8;;;/h1-2H,(H,5,6)(H,7,8);;;1H2/q;2*+1;/p-2/b2-1+;;;

InChI Key

AJNPUGKXELKSHS-YOTINIEPSA-L

Isomeric SMILES

C(=C/C(=O)[O-])\C(=O)[O-].O.[Na+].[Na+]

Canonical SMILES

C(=CC(=O)[O-])C(=O)[O-].O.[Na+].[Na+]

Origin of Product

United States

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